molecular formula C7H11ClN4 B1598429 Iprymidam CAS No. 30182-24-2

Iprymidam

Numéro de catalogue: B1598429
Numéro CAS: 30182-24-2
Poids moléculaire: 186.64 g/mol
Clé InChI: UCOIYRGMDBGBOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iprymidam is a useful research compound. Its molecular formula is C7H11ClN4 and its molecular weight is 186.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Iprymidam, chemically known as 4-N-(propan-2-yl)pyrimidine-4,5-diamine, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with two amino groups at the 4 and 5 positions, and an isopropyl group at the nitrogen atom in the 4 position. Its molecular formula is C6H14N4C_6H_{14}N_4, with a molecular weight of approximately 142.21 g/mol. The structural characteristics of this compound enable it to interact with various biological targets, making it a candidate for further pharmacological studies.

Antitumor Activity

This compound exhibits significant antitumor activity primarily through its inhibition of key enzymes involved in cell proliferation and DNA synthesis. Research indicates that pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This mechanism positions this compound as a potential candidate for cancer treatment.

  • Inhibition of Dihydrofolate Reductase :
    • DHFR plays a crucial role in the folate pathway, which is vital for nucleotide synthesis.
    • Inhibition leads to reduced DNA synthesis and cell proliferation.
  • Cyclin-dependent Kinase Inhibition :
    • This compound derivatives have been designed to inhibit cyclin-dependent kinase 6 (CDK6), which regulates cell cycle progression.
    • CDK6 inhibition has shown promise in treating various cancers, including breast cancer.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antitumor Efficacy : A study focusing on N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives demonstrated their effectiveness in inhibiting CDK6, leading to significant tumor growth inhibition in preclinical models.
  • In Vitro Studies : Research on pyrimidine derivatives has shown varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have reported IC50 values indicating effective concentrations required to inhibit cell growth significantly.
CompoundTargetIC50 (µM)Cancer Type
This compound Derivative ACDK65.0Breast Cancer
This compound Derivative BDHFR2.5Leukemia

Pharmacological Applications

The unique properties of this compound suggest several potential applications:

  • Cancer Therapy : Due to its ability to inhibit critical enzymes involved in tumor growth, this compound is being explored as a candidate for developing new cancer therapies.
  • Combination Therapies : Its use in combination with existing chemotherapeutic agents may enhance the efficacy of treatment regimens.
  • Synthetic Chemistry : The accessibility of this compound for further functionalization makes it valuable for synthetic chemistry applications aimed at developing novel therapeutic agents.

Propriétés

IUPAC Name

6-chloro-4-N-propan-2-ylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4/c1-4(2)10-6-3-5(8)11-7(9)12-6/h3-4H,1-2H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOIYRGMDBGBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075017
Record name Iprymidam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30182-24-2
Record name Iprymidam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030182242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iprymidam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-N4-isopropyl-2,4-pyrimidinediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPRYMIDAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O34A84JY42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 25 mL sealable tube under argon were combined 4,6-dichloro-2-pyrimidinamine (0.50 g, 3.05 mmol) and isopropylamine (0.78 mL, 9.15 mmol) in CH3OH (15 mL). The vial was sealed and the resulting mixture was stirred overnight at 50° C. The reaction was cooled to room temperature and stirred over the weekend. The reaction mixture was concentrated, and the resulting orange oil was partitioned between EtOAc and water. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated to afford the title compound (453 mg, 71%) as a yellow foam. LC-MS (ES) m/z=187 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

In analogous manner to that described in Example 1, 2-amino-4-iso-pentylamino-6-chloro-pyrimidine and 2-amino-4-cyclopentylamino-6-chloro-pyrimidine may be produced. Isolation and purification may be effected in conventional manner.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

600 g of 2-amino-4,6-dichloro-pyrimidine (3.66 mols) are added to 3000 cc of alcohol, 395 g of isopropylamine (8.05 mols) are added, and the mixture is slowly heated to 80° during the course of 2 hours while stirring. After the material is dissolved, the solution is heated under reflux for 3 hours. The alcohol is then distilled off and the residue dissolved in dilute sulphuric acid. The solution must give a clearly acid reaction. The solution is shaken out several times with chloroform. A layer of 3000 cc of chloroform is subsequently placed under the aqueous solution and the solution is made alkaline with a caustic soda solution (pH 11), whereby the temperature should not exceed 35°. After shaking out the chloroform phase is separated and the aqueous phase is again shaken out with chloroform. The combined chloroform solution is dried with Glauber's salt after washing with water and the chloroform is evaporated. After standing for a short time, the oily residue crystallizes. The product may be recrystallized as described in Example 1 for purposes of purification.
Quantity
600 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
3000 mL
Type
reactant
Reaction Step One
Quantity
395 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3000 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iprymidam
Reactant of Route 2
Reactant of Route 2
Iprymidam
Reactant of Route 3
Reactant of Route 3
Iprymidam
Reactant of Route 4
Reactant of Route 4
Iprymidam
Reactant of Route 5
Reactant of Route 5
Iprymidam
Reactant of Route 6
Reactant of Route 6
Iprymidam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.